molecular formula C17H12N2O4 B5764980 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile

Cat. No. B5764980
M. Wt: 308.29 g/mol
InChI Key: RHBNHVBLVHXWML-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile, also known as MNA-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA-10 is a small molecule that belongs to the family of acrylonitrile derivatives and is known to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In vivo studies have shown that 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile exhibits anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer activities. It is also a small molecule, which makes it easy to synthesize and modify for various applications. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile. One of the potential applications of 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile is in the development of novel anti-inflammatory and anti-cancer drugs. It can also be used as a fluorescent probe for detecting and imaging cancer cells. Further studies are needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile and its potential applications in various fields.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile can be synthesized by reacting 4-methyl-3-nitrobenzaldehyde with 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)acrylonitrile has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been studied for its potential use as a fluorescent probe for detecting and imaging cancer cells.

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-2-3-12(7-15(11)19(20)21)6-14(9-18)13-4-5-16-17(8-13)23-10-22-16/h2-8H,10H2,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNHVBLVHXWML-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile

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